1-Propyl-4-pyridin-2-ylpiperazine
Description
1-Propyl-4-pyridin-2-ylpiperazine is a piperazine derivative characterized by a propyl chain at the 1-position and a pyridin-2-yl group at the 4-position of the piperazine ring. The pyridinyl moiety in this compound may enhance binding affinity to receptors via π-π interactions, while the propyl substituent could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-propyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKHIKEAVZAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring significantly alter solubility, stability, and bioactivity:
Key Insights :
- Pyridinyl vs.
- Alkyl Chain Length : The propyl group balances lipophilicity better than shorter chains (e.g., methyl in ) or bulkier substituents (e.g., isopropyl in ), impacting membrane permeability .
Structural Characterization
¹H NMR and HRMS are standard for confirming piperazine derivatives:
- This compound : Expected signals include a triplet for the propyl chain (~0.9–1.6 ppm) and aromatic protons from pyridinyl (~7.0–8.5 ppm).
- Diazenyl Derivatives () : Aryl diazenyl groups show distinct N=N proton signals (~3.5–4.5 ppm) and deshielded aromatic peaks .
- Piperazinyl-Pyrimidine () : Piperazine protons adjacent to nitrogen resonate as a doublet at 8.30–8.32 ppm, indicative of electronic effects from the pyrimidine ring .
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